ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15003848
InChI: InChI=1S/C23H21BrO6/c1-3-28-22(26)11-10-19-14(2)18-9-8-17(12-21(18)30-23(19)27)29-13-20(25)15-4-6-16(24)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3
SMILES:
Molecular Formula: C23H21BrO6
Molecular Weight: 473.3 g/mol

ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

CAS No.:

Cat. No.: VC15003848

Molecular Formula: C23H21BrO6

Molecular Weight: 473.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate -

Specification

Molecular Formula C23H21BrO6
Molecular Weight 473.3 g/mol
IUPAC Name ethyl 3-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Standard InChI InChI=1S/C23H21BrO6/c1-3-28-22(26)11-10-19-14(2)18-9-8-17(12-21(18)30-23(19)27)29-13-20(25)15-4-6-16(24)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3
Standard InChI Key OURYHHONFBQSQI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)OC1=O)C

Introduction

Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. It features a chromen-2-one core, which is characterized by a fused benzopyran structure, along with various substituents that enhance its chemical properties and biological activities. The presence of a bromophenyl group and an oxoethoxy group contributes to its potential reactivity and functionality in various applications.

Synthesis

The synthesis of ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from simple precursors. The process generally includes the formation of the chromen-2-one core, followed by the introduction of additional functional groups through alkylation and esterification reactions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are frequently employed to monitor reaction progress and confirm product identity.

Biological Activities and Applications

Research indicates that compounds similar to ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate may exhibit significant biological activities, including potential anti-inflammatory and anticancer effects. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes and receptors, leading to the modulation of cellular signaling pathways associated with inflammation and cancer progression.

Table: Comparison of Ethyl 3-{7-[2-(4-Bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoateBromophenyl and oxoethoxy groupsPotential anti-inflammatory and anticancer effects
Ethyl 4-methylcoumarin-3-carboxylateCoumarin backboneKnown for antimicrobial properties
Ethyl 6-bromoquinoline-3-carboxylateQuinoline structureExhibits antitumor activity
Ethyl 7-hydroxychromenoneChromenone derivativeStrong antioxidant activity

Chemical Reactivity

The chemical reactivity of ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be attributed to its functional groups. The ester group can undergo hydrolysis, transesterification, and various nucleophilic substitutions. Additionally, the chromenone structure can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the bromophenyl group. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

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